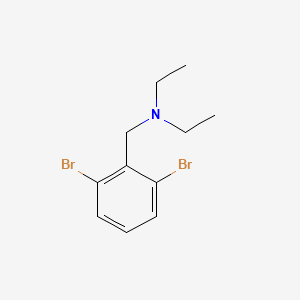

(2,6-Bromobenzyl)-diethylamine

Description

Contextualization within Halogenated Benzylamine (B48309) Chemistry

Halogenated benzylamines represent a critical subclass of compounds in chemical engineering and supramolecular chemistry. iucr.org The incorporation of halogen atoms, such as bromine, into the benzylamine framework significantly influences the molecule's properties. This "halogenation effect" can alter intermolecular interactions, which in turn affects crystal structure and packing. iucr.orgscilit.com The strategic placement of halogens is a design principle used to modify the physical and chemical characteristics of organic molecules. iucr.orgscilit.com

The synthesis of halogenated benzylamines is an active area of research. Methodologies include the direct, palladium-catalyzed ortho-C–H halogenation of unprotected benzylamines, which provides a route to ortho-chloro and ortho-bromo derivatives. thieme-connect.com Another significant synthetic pathway is the reductive amination of halogenated aldehydes, which allows for the formation of halogenated tertiary benzylamines. rsc.org These synthetic strategies are crucial as halogenated benzylamines are recognized as important pharmacophores and intermediates in the agrochemical industry. rsc.org

Significance in Contemporary Organic Synthesis and Intermediates

(2,6-Bromobenzyl)-diethylamine and related halogenated tertiary amines serve as valuable intermediates in organic synthesis. rsc.org A common route for synthesizing such compounds is the substitution reaction between a benzyl (B1604629) halide and a secondary amine. rsc.org For instance, the synthesis of the related ligand 2-(diethylaminomethyl)phenyl bromide involves the reaction of 2-bromobenzyl bromide with diethylamine (B46881). researchgate.netresearchgate.net This highlights a general pathway where the diethylamino group is introduced via nucleophilic substitution.

The challenge in these syntheses often lies in achieving high selectivity and avoiding the formation of byproducts. jocpr.com For tertiary amines like this compound, the reaction conditions must be carefully controlled to prevent the formation of quaternary ammonium (B1175870) salts. jocpr.com The ability to produce these halogenated intermediates efficiently is vital for their application in synthesizing more complex molecules, including ligands for organometallic compounds and precursors for active pharmaceutical ingredients. rsc.orgresearchgate.net

Overview of Current Research Landscape and Gaps

The current research landscape for halogenated benzylamines is focused on developing efficient and selective synthetic methods. Significant efforts are directed towards catalytic systems, particularly those using palladium, to facilitate these transformations while minimizing undesirable side reactions like dehalogenation. rsc.org Studies have shown that catalyst morphology, such as the size of palladium particles, can have a strong positive effect on selectivity towards the desired halogenated benzylamine product. rsc.org

However, a specific gap exists in the published literature regarding this compound. While there is considerable research on other isomers, such as para-substituted bromobenzylamines, and on the general class of halogenated benzylamines, detailed studies focusing exclusively on the 2,6-dibromo substituted variant are not widely available. thieme-connect.comrsc.org Future research could delve into the specific reactivity of this compound, its potential as a ligand in catalysis, or its utility as a building block in medicinal chemistry, thereby filling the current void in scientific knowledge. The unique steric and electronic environment created by the two bromine atoms ortho to the benzyl carbon suggests that its properties and reactivity may differ significantly from its monosubstituted or other disubstituted counterparts.

Table 2: General Synthetic Methods for Halogenated Benzylamines

| Synthetic Method | Description | Key Features |

|---|---|---|

| Reductive Amination | Reaction of a halogenated aldehyde with a secondary amine in the presence of a reducing agent. rsc.org | Forms a tertiary amine; selectivity can be influenced by catalyst choice and conditions. rsc.org |

| Nucleophilic Substitution | Reaction of a benzyl halide with a secondary amine. rsc.org | A common and direct method; potential for quaternary salt formation. rsc.orgjocpr.com |

| C-H Activation/Halogenation | Direct halogenation at the C-H bonds of the aromatic ring, often catalyzed by a transition metal like palladium. thieme-connect.com | Allows for regioselective halogenation, such as at the ortho position. thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,6-dibromophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br2N/c1-3-14(4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVHWQPIIWQKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC=C1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259328 | |

| Record name | Benzenemethanamine, 2,6-dibromo-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-54-4 | |

| Record name | Benzenemethanamine, 2,6-dibromo-N,N-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,6-dibromo-N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Bromobenzyl Diethylamine and Analogues

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of (2,6-Bromobenzyl)-diethylamine primarily rely on well-established reaction pathways in organic chemistry. These routes are often characterized by their straightforward nature and use of readily available reagents.

Nucleophilic Substitution of (2,6-Dibromobenzyl)halides with Diethylamine (B46881)

A primary and direct method for synthesizing this compound involves the nucleophilic substitution reaction between a (2,6-dibromobenzyl)halide, typically bromide or chloride, and diethylamine. rsc.org This reaction follows a typical SN2 mechanism where the nitrogen atom of diethylamine acts as the nucleophile, attacking the benzylic carbon of the (2,6-dibromobenzyl)halide and displacing the halide ion.

The reaction is generally carried out in a suitable solvent, and the rate can be influenced by the concentration of the reactants. rsc.org The presence of two bromine atoms on the aromatic ring can electronically influence the reactivity of the benzylic halide. The general transformation is depicted below:

Starting Materials: (2,6-Dibromobenzyl)halide (X = Cl, Br), Diethylamine

Product: this compound

Byproduct: Diethylamine hydrohalide

| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |

|---|---|---|---|

| (2,6-Dibromobenzyl)bromide | Diethylamine | Nucleophilic Substitution (SN2) | Organic solvent, often with a base to neutralize the formed acid. |

This method is fundamental in forming the crucial C-N bond in the target molecule. windows.net The efficiency of the reaction can be affected by steric hindrance and the nature of the leaving group, with bromide being a better leaving group than chloride.

Reductive Amination Pathways Utilizing 2,6-Dibromobenzaldehydes or Ketones with Diethylamine

Reductive amination provides an alternative route to this compound, starting from 2,6-dibromobenzaldehyde. koreascience.krresearchgate.net This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the aldehyde with diethylamine. This intermediate is then reduced in situ to the desired tertiary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) derivatives being common choices. koreascience.kr The reaction is versatile and can be applied to a wide range of aldehydes and amines. rwth-aachen.de

Step 1 (Imine/Iminium Formation): 2,6-Dibromobenzaldehyde + Diethylamine ⇌ Iminium ion + Water

Step 2 (Reduction): Iminium ion + Reducing Agent → this compound

The choice of reducing agent is critical to ensure that the aldehyde is not reduced before it can react with the amine. Milder reducing agents are therefore preferred. This method is advantageous as it avoids the use of pre-formed, and potentially lachrymatory, benzyl (B1604629) halides. rsc.org

| Carbonyl Compound | Amine | Reducing Agent | Reaction Type |

|---|---|---|---|

| 2,6-Dibromobenzaldehyde | Diethylamine | e.g., Sodium triacetoxyborohydride, Borohydride Exchange Resin | Reductive Amination |

N-Alkylation of 2,6-Dibromobenzyl Alcohols

The N-alkylation of amines using alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, represents a greener alternative for forming C-N bonds. nih.govunica.it In this approach, 2,6-dibromobenzyl alcohol can be used to alkylate diethylamine. The reaction is typically catalyzed by a transition metal complex. rsc.org

The mechanism involves the catalyst temporarily oxidizing the alcohol to the corresponding aldehyde (2,6-dibromobenzaldehyde). This aldehyde then reacts with diethylamine to form an iminium ion, which is subsequently reduced by the metal hydride species that was formed during the initial oxidation step. The net result is the formation of the N-alkylated amine and water as the only byproduct. rsc.orgnih.gov

Catalyst: Typically based on Ruthenium, Iridium, or Manganese. nih.govunica.itnih.gov

Key Steps: Alcohol oxidation, iminium ion formation, and iminium ion reduction.

Advantage: High atom economy, with water as the sole stoichiometric byproduct.

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of substituted benzylamines, often employing transition-metal catalysts to achieve high selectivity and yield under milder conditions.

Transition-Metal Catalyzed Amination Reactions (e.g., Palladium- or Copper-catalyzed)

Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds. nih.govresearchgate.net While often used for the amination of aryl halides, modifications of these methods can be applied to benzylic systems. For instance, palladium catalysts with specialized phosphine (B1218219) ligands can facilitate the coupling of benzyl halides with amines. nih.govsemanticscholar.org

Copper-catalyzed methods are also prevalent for N-alkylation and can be effective for the synthesis of benzylamines. nih.govorganic-chemistry.orgnih.govchemrxiv.org These reactions often proceed under milder conditions compared to traditional methods and can exhibit broad functional group tolerance. The choice of catalyst, ligand, base, and solvent is crucial for optimizing these transformations.

| Catalyst Type | Substrates | General Reaction | Key Features |

|---|---|---|---|

| Palladium-based | Aryl/Benzyl Halides + Amines | Buchwald-Hartwig Amination | Requires specific ligands, broad substrate scope. nih.gov |

| Copper-based | Alkyl Halides/Alcohols + Amines | Ullmann-type Coupling / N-Alkylation | Often uses inexpensive catalysts, milder conditions. organic-chemistry.org |

Regioselective Bromination Approaches for Benzylamine (B48309) Scaffolds

An alternative strategy involves introducing the bromine atoms at a later stage of the synthesis. This can be achieved through the regioselective bromination of a pre-formed benzylamine scaffold. Electrophilic aromatic substitution reactions can be used to introduce bromine atoms onto the aromatic ring of a benzylamine derivative. nih.gov

The directing effects of the substituents on the ring will govern the position of bromination. For instance, starting with a suitable benzylamine, reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid can be used to achieve dibromination at the 2 and 6 positions. nih.govcecri.res.in Controlling the stoichiometry and reaction conditions is essential to achieve the desired disubstituted product and avoid over-bromination or the formation of other isomers. nih.gov This approach can be particularly useful if the precursor benzylamine is more readily accessible than the corresponding dibrominated starting materials. rsc.org

C-H Functionalization Methodologies for Benzylamine Derivatives

The direct functionalization of C-H bonds in benzylamine derivatives represents a powerful and atom-economical strategy for synthesizing complex molecules like this compound. rsc.org This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. Various transition-metal-catalyzed methods have been developed to achieve this transformation with high regio- and chemoselectivity. rsc.org

A significant challenge in the C-H functionalization of benzylamines is controlling the site of reaction. Methodologies often employ a directing group, which coordinates to the metal catalyst and positions it in proximity to the desired C-H bond, facilitating selective activation. rsc.orgrsc.orgresearchgate.net Picolinamide derivatives, for instance, have been successfully used as directing groups in the Rh-catalyzed ortho-alkylation of benzylamines with alkenes. rsc.org In some cases, the amine functionality itself can act as a directing group. acs.org For example, a Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines utilizes the free amine to direct the reaction under redox-neutral conditions. acs.org

Recent advancements have also focused on transient directing group strategies. This involves the in situ generation of a directing group, such as an imine, which guides the C-H activation and is subsequently removed or transformed in the catalytic cycle. chemrxiv.org A dual catalytic system using copper(II) acetate (B1210297) and 2-hydroxynicotinaldehyde (B1277654) has enabled the effective C(sp2)–H sulfonylation of various benzylamines through a transiently formed imine. chemrxiv.org

Photoredox catalysis offers another mild and efficient route for C-H functionalization. By synergistically combining single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis, highly regio- and chemoselective Csp³–H arylation at the N-benzylic position of benzylamines has been achieved. rsc.org This method is applicable to a wide range of primary, secondary, and tertiary benzylamines. rsc.org

| Catalytic System | Functionalization Type | Directing Group Strategy | Key Features | Reference(s) |

| Rh(I) / Rh(II) | ortho-Alkylation | Picolinamide | Broad substrate scope for alkenes; applicable to flow chemistry. | rsc.org |

| Ru(II) | C-H Annulation | Free amine | First example of Ru-catalyzed C-H functionalization of benzylamines under redox-neutral conditions. | acs.org |

| Cu(II) | C(sp2)–H Sulfonylation | Transient (Imine) | Uses a catalytic transient directing group; employs MnO₂ as an oxidant. | chemrxiv.org |

| Photoredox / HAT | N-Benzylic C(sp³)–H Arylation | None | Switches regioselectivity from N-methyl to N-benzyl position; redox-neutral conditions. | rsc.org |

| Palladium (Pd) | Various (Arylation, Halogenation, etc.) | Picolinamide, etc. | Well-established for various ortho-functionalizations of benzylamines. | rsc.org |

Mechanistic Insights into Synthesis Pathways

Understanding the mechanisms underlying the synthesis of benzylamine derivatives is crucial for optimizing reaction conditions and developing new, more efficient methodologies.

A common pathway for the synthesis of N-substituted benzylamines is the reductive amination of benzaldehydes. This two-step process typically involves the initial formation of an imine intermediate, followed by its reduction to the corresponding amine. ias.ac.ingoogle.com The iminization step is a condensation reaction between a benzaldehyde (B42025) and a primary amine, which can be carried out in a water-miscible solvent. google.com

In the synthesis of primary and secondary benzylamines from aromatic aldehydes and aqueous ammonia (B1221849), the reaction proceeds through the formation of hydrobenzamides. ias.ac.in These compounds contain two imine groups and one aminal carbon. ias.ac.in Computational studies suggest that the reduction of these hydrobenzamides with a hydride reagent like sodium borohydride begins at one of the imine carbons, which is identified as the lowest-unoccupied-molecular orbital (LUMO) frontier orbital site. ias.ac.in Subsequent reduction of the second imine carbon occurs, followed by the reductive opening of the aminal, ultimately yielding a mixture of primary and secondary benzylamines. ias.ac.in

The oxidation of benzylamines can also lead to imine formation. rsc.org Kinetic studies on the enzymatic oxidation of benzylamine analogues by monoamine oxidase B show the formation of a protonated imine as the initial product, which is then hydrolyzed to the corresponding benzaldehyde. nih.gov

Catalysts play a pivotal role in modern synthetic methodologies for benzylamines, enabling high selectivity and efficiency in bond formation. rsc.orgrsc.org In C-H functionalization reactions, transition metal catalysts are key to achieving site selectivity. nih.govnih.gov For instance, in the synergistic SET/HAT catalysis for N-benzylic C–H arylation, the use of PhC(O)SH as a HAT catalyst precursor is crucial. rsc.org It allows for the selective generation of a sulfur-centered radical that preferentially abstracts a hydrogen atom from the benzylic position, overriding the thermodynamically favored C-H cleavage at the N-methyl or N-methylene positions that occurs under SET catalysis alone. rsc.org

Chiral dirhodium tetracarboxylate catalysts have been developed to control site selectivity in C-H functionalization reactions involving donor/acceptor carbene intermediates. nih.gov These catalysts can selectively functionalize remote, unactivated C-H bonds even in the presence of more electronically activated benzylic C-H bonds, a selectivity not typically achieved with earlier dirhodium catalysts. nih.gov The catalyst's structure, which is close to C4 symmetric, induces high levels of diastereo- and enantioselectivity. nih.gov

Heterogeneous catalysts, such as commercial nickel catalysts, are effective in the N-alkylation of benzyl alcohols with ammonia sources to form primary benzylamines. acs.org The choice of catalyst, such as Raney Ni or Ni/Al₂O₃–SiO₂, and the reaction conditions can be optimized to favor the formation of the desired primary amine and suppress overalkylation side-reactions. acs.orgacs.org The transformation of lignin-derived model compounds into benzylamines has been achieved using a Pd/C catalyst, which facilitates dehydrogenation, hydrogenolysis of a C-O bond, and reductive amination in a tandem process. researchgate.net

The kinetic and thermodynamic parameters of reaction steps provide quantitative insight into reaction mechanisms and feasibility. In the enzymatic oxidation of benzylamine analogues, deuterium (B1214612) kinetic isotope effect values of approximately 10 were observed for both flavin reduction and the formation of the protonated imine product. nih.gov This indicates that the cleavage of the C-H bond at the benzylic position is a rate-determining step in the reaction. nih.gov

Kinetic profiles for the tandem synthesis of primary benzylamines from lignin (B12514952) model compounds over an atomically dispersed cobalt catalyst show a rapid conversion of the starting material into an intermediate ketone, followed by its slower conversion into the final benzylamine product via reductive amination. researchgate.net This suggests that the reductive amination step is rate-limiting in this particular tandem sequence.

Studies on the kinetics of benzylamine additions to activated alkenes in acetonitrile (B52724) have determined activation parameters such as the enthalpy of activation (ΔH≠) and entropy of activation (ΔS≠). The negative values for the entropy of activation are consistent with a greater degree of ordering in the transition state compared to the reactants, as expected for a bimolecular reaction.

Sustainable and Green Chemistry Aspects in Synthesis

Adopting green chemistry principles in the synthesis of benzylamines is essential for minimizing environmental impact. This includes the use of renewable feedstocks, avoiding hazardous reagents, and utilizing environmentally benign solvent systems.

A key aspect of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The clean oxidation of primary benzylamines to imines has been successfully achieved using hydrogen peroxide (H₂O₂) in water at room temperature, catalyzed by V₂O₅. rsc.orgbohrium.com This method avoids the need for organic solvents, and in many cases, the imine product precipitates directly from the aqueous solution, simplifying purification. rsc.orgbohrium.com

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. eurekaselect.comnih.govjchemrev.comelectrochem.org They can act as both the reaction medium and the catalyst, facilitating reactions and simplifying product separation and catalyst recycling. nih.govjchemrev.com For example, imidazolium-based ionic liquids like [MIM]+[BF4]− have been shown to efficiently assist in the synthesis of 2-aminobenzenethiols. eurekaselect.com Acidic ionic liquids can catalyze reactions such as per-O-acetylation and the reductive ring-opening of benzylidene acetals with high atom economy. mdpi.com In some syntheses, the ionic liquid can activate substrates; for instance, by promoting the formation of an active imine intermediate for subsequent nucleophilic attack. nih.gov

| Green Solvent System | Reaction Type | Catalyst / Reagent | Advantages | Reference(s) |

| Water | Oxidation of benzylamine to imine | V₂O₅ / H₂O₂ | Avoids organic solvents; simple product isolation (precipitation); mild conditions. | rsc.orgbohrium.com |

| Ionic Liquid ([MIM]+[BF4]−) | Synthesis of 2-aminobenzenethiols | Ionic liquid acts as medium | Increased yield compared to solvent-free conditions. | eurekaselect.com |

| Ionic Liquid (Brønsted acid) | Per-O-acetylation / Ring-opening | Imidazolium-based ILs | Reusable, water-stable catalyst; high atom economy; mild conditions. | mdpi.com |

| Ionic Liquid ([pmim]BF4) | Synthesis of 2-aryl benzimidazoles | Ionic liquid acts as medium and catalyst | Activates aldehyde for nucleophilic attack. | nih.gov |

Microwave-Assisted and Ultrasound-Promoted Synthesis

Modern synthetic chemistry increasingly relies on energy-efficient and time-saving technologies. Microwave-assisted and ultrasound-promoted methods have emerged as powerful tools for accelerating organic reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govmdpi.com These techniques are particularly valuable in the synthesis of substituted aromatic compounds.

Microwave-Assisted Synthesis:

Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.comresearchgate.net This technology significantly reduces reaction times, often from hours to minutes, while improving yields. mdpi.com In the synthesis of benzylamine derivatives and related structures, microwave assistance has proven effective. For instance, the synthesis of Benzilidenebenzylamine derivatives has been achieved with high yields (85%) via microwave irradiation. researchgate.net Similarly, the preparation of 1,2-disubstituted benzimidazoles under solvent-free microwave conditions resulted in excellent yields (86-99%) within very short reaction times (5-10 minutes). mdpi.com While a specific protocol for this compound is not detailed in the literature, the successful application of microwave heating for analogous C-N bond formations and reactions involving benzyl derivatives suggests its high potential for this synthesis. researchgate.netrsc.org The methodology is noted for reducing energy consumption and often allowing for solvent-free conditions, aligning with the principles of green chemistry. mdpi.com

Ultrasound-Promoted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. nih.gov Ultrasound irradiation has been shown to be significantly more efficient than conventional magnetic stirring for various syntheses, resulting in better yields in shorter time frames. This technique has been successfully applied to the synthesis of aryl amides and various heterocyclic compounds under mild, ambient temperature conditions. nih.gov The transformations are often highly selective, affording desired products in reduced time and with increased yields. nih.gov The use of ultrasound is considered an environmentally friendly protocol that can accelerate numerous synthetically useful reactions. nih.gov

The table below summarizes findings from studies on analogous compounds, illustrating the efficiency of these advanced energy methods.

| Method | Compound Type Synthesized | Key Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Benzilidenebenzylamine | Aromatic aldehyde and aniline | Not specified | 85% | researchgate.net |

| Microwave Irradiation | 1,2-Disubstituted Benzimidazoles | Solvent-free, Er(OTf)3 catalyst | 5-10 min | 86-99% | mdpi.com |

| Ultrasound Irradiation | Aryl Amides | Carboxylic acids and isocyanides in methanol, room temp. | < 2.5 h | 78-95% | |

| Ultrasound Irradiation | Dispiropyrrolizidines | Aza-Claisen rearrangement, room temp. | Not specified (reduced time) | Moderate to good | nih.gov |

| Ultrasound Irradiation | Hydrazine Carboxamides | Water-glycerol solvent system | 5-20 min | Good | nih.gov |

Biocatalytic or Organocatalytic Approaches (if applicable)

In the pursuit of more sustainable and selective synthetic routes, biocatalysis and organocatalysis have gained significant attention. These methodologies offer alternatives to traditional metal-based catalysis, often providing high selectivity under mild reaction conditions.

Biocatalytic Approaches:

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is attractive due to its high specificity and operation under environmentally benign conditions (e.g., aqueous media, ambient temperature). While the direct biocatalytic synthesis of this compound is not prominently documented, related transformations highlight its potential. For example, the conversion of benzaldehyde to benzyl alcohol has been successfully demonstrated using whole cells of a marine bacterium. mdpi.com This reaction is significant as benzyl alcohol is a direct precursor to benzyl halides, which are common starting materials for the synthesis of benzylamines. The use of whole cells advantageously allows for the natural recycling of necessary co-factors. mdpi.com Furthermore, cell immobilization in materials like alginate can improve the robustness of the biocatalyst against substrate and product inhibition. mdpi.com

Organocatalytic Approaches:

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical reactions. This field has expanded rapidly, providing powerful tools for asymmetric synthesis and other transformations. An organocatalytic method for synthesizing alkynes from benzaldehyde and benzyl chloride derivatives has been developed, utilizing a highly reactive sulfenate anion as the catalyst. organic-chemistry.org This approach represents an attractive alternative to transition-metal-based methods, avoiding concerns about metal contamination in the final products. organic-chemistry.org The catalyst can be generated in situ from air-stable precursors under mild, basic conditions. organic-chemistry.org Although this specific reaction produces an alkyne rather than an amine, it demonstrates the feasibility of using organocatalysts to activate benzyl derivatives for C-C bond formation, suggesting potential applicability for analogous C-N bond-forming reactions required for the synthesis of this compound.

The following table outlines key findings for these catalytic approaches on related substrates.

| Approach | Reaction Type | Catalyst/System | Substrates | Key Advantages | Reference |

|---|---|---|---|---|---|

| Biocatalysis | Reduction | Whole cells (marine bacterium) | Benzaldehyde | Sustainable, mild conditions, co-factor recycling. mdpi.com | mdpi.com |

| Organocatalysis | Alkyne Synthesis | Sulfenate anion (generated in situ) | Benzaldehydes and Benzyl chlorides | Metal-free, mild conditions, uses air-stable precursors. organic-chemistry.org | organic-chemistry.org |

Chemical Reactivity and Derivatization of 2,6 Bromobenzyl Diethylamine

Reactions at the Bromine Centers

The two bromine atoms on the benzene (B151609) ring are key functional groups for derivatization. Their position ortho to the benzyl (B1604629) group can influence reactivity due to steric effects. These centers readily participate in various metal-catalyzed cross-coupling reactions and can be converted into organometallic reagents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates for these transformations. nih.govnih.gov (2,6-Bromobenzyl)-diethylamine can serve as a di-halide substrate in Suzuki, Sonogashira, and Negishi couplings to introduce new alkyl, alkenyl, aryl, or alkynyl substituents.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov For a substrate like this compound, sequential or double coupling can be achieved by controlling the stoichiometry of the reagents.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, which can also serve as the solvent. wikipedia.orgmdpi.com The reaction is highly effective for synthesizing substituted alkynes and conjugated enynes. scirp.org

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.org This reaction is notable for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents.

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Coupling Reaction | Catalyst/Pre-catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, CataXCium A | K₂CO₃, K₃PO₄ | 1,4-Dioxane/H₂O, THF | 80-120 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | DMF, THF | Room Temp. to 100 °C |

| Negishi | Pd(dppf)Cl₂ or Pd₂(dba)₃ | dppf, XPhos, CPhos | None required | THF, Dioxane | Room Temp. to 100 °C |

This table presents generalized conditions based on literature for similar aryl bromide substrates. nih.govnih.govcommonorganicchemistry.com Optimal conditions for this compound may vary.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgbyjus.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.com

In the case of this compound, the benzene ring lacks strong EWGs like nitro (-NO₂) or cyano (-CN) groups. The diethylaminomethyl substituent is electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions. For such a reaction to be feasible, the aromatic ring would first need to be functionalized with appropriate activating groups.

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This transformation is particularly efficient for aryl bromides and iodides. frontiersin.org Treating this compound with strong organometallic bases, typically alkyllithium reagents like n-butyllithium or t-butyllithium, can lead to the exchange of one or both bromine atoms for a lithium atom. tcnj.edu

The reaction is generally very fast and often conducted at low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu The resulting aryllithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups. This two-step sequence provides a powerful alternative to direct substitution for functionalizing the aromatic ring. It is also possible to form the corresponding Grignard reagents via exchange with a magnesium-based reagent like isopropylmagnesium chloride (i-PrMgCl). nih.gov

Table 2: Formation of Organometallic Reagents via Metal-Halogen Exchange

| Reagent | Solvent | Typical Temperature | Organometallic Product | Subsequent Reaction with Electrophile (E+) |

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | -78 °C to -100 °C | Aryllithium | Forms C-E bond (e.g., with CO₂, aldehydes, ketones) |

| sec-Butyllithium (s-BuLi) | THF, Diethyl ether | -78 °C to -100 °C | Aryllithium | Forms C-E bond |

| tert-Butyllithium (t-BuLi) | THF, Pentane | -78 °C to -100 °C | Aryllithium | Forms C-E bond |

| Isopropylmagnesium chloride (i-PrMgCl) | THF | 0 °C to Room Temp. | Arylmagnesium (Grignard) | Forms C-E bond |

This table outlines common conditions for metal-halogen exchange on aryl bromides. wikipedia.orgtcnj.edunih.gov

Transformations at the Benzyl Methylene Bridge (α-Carbon)

The benzylic C-H bonds, positioned alpha (α) to both the aromatic ring and the nitrogen atom, are activated and represent a key site for chemical transformations. This reactivity stems from the ability of both the phenyl ring and the nitrogen atom to stabilize intermediates, such as carbanions, radicals, or cations, at this position.

Direct electrophilic attack on the benzylic C-H bond is not a typical reaction pathway. Instead, functionalization at this position is most effectively achieved by deprotonation to generate a nucleophilic carbanion, which then reacts with an electrophile. researchgate.net

The benzylic protons of N,N-dialkylbenzylamines are acidic enough (pKa ≈ 35-37) to be removed by strong organometallic bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). researchgate.netuwindsor.ca This deprotonation step generates a resonance-stabilized α-amino carbanion. The negative charge is delocalized into the adjacent phenyl ring, enhancing the stability of this intermediate. researchgate.net This carbanion is a potent nucleophile and can react with a wide range of electrophiles (E+) to form a new carbon-carbon or carbon-heteroatom bond at the benzylic position. researchgate.net

This two-step sequence of deprotonation followed by electrophilic quench allows for the synthesis of diverse α-substituted benzylamine (B48309) derivatives. The table below illustrates this process using N,N-dimethylbenzylamine as a model substrate, a close analogue of the target compound.

| Step 1: Base | Step 2: Electrophile (E+) | Product of Functionalization |

| n-Butyllithium | Methyl iodide (CH₃I) | α-Ethylbenzyl-N,N-dimethylamine |

| n-Butyllithium | Benzaldehyde (B42025) (PhCHO) | α-(1-Hydroxy-1-phenylmethyl)benzyl-N,N-dimethylamine |

| n-Butyllithium | Carbon dioxide (CO₂) | 2-(Dimethylamino)-2-phenylacetic acid |

| n-Butyllithium | Disulfur dichloride (S₂Cl₂) | α,α'-Disulfanediylbis(N,N-dimethyl-α-phenylmethanamine) |

The benzylamine moiety is susceptible to both oxidation and reduction, which can lead to transformations at the benzylic carbon, the nitrogen atom, or cleavage of the benzyl-nitrogen bond.

Oxidation: The oxidation of N,N-dialkylbenzylamines can proceed via several pathways depending on the reagents and conditions used.

Oxidation of the Benzylic Methylene: Strong oxidizing agents or specific catalytic systems can oxidize the benzylic methylene group. For instance, manganese catalysts with hydrogen peroxide can selectively convert benzylic C-H bonds into ketones. nih.gov In the context of this compound, this would yield 2,6-dibromobenzoyl-diethylamide after rearrangement of the initial product.

Oxidative C-N Bond Cleavage: A common reaction is the cleavage of the benzyl-nitrogen bond. This can be achieved with various oxidants or through metal-free electrochemical methods. researchgate.netmdpi.com This reaction typically yields a benzaldehyde derivative (2,6-dibromobenzaldehyde) and the corresponding secondary amine (diethylamine).

Oxidation at Nitrogen: Tertiary amines can be oxidized at the nitrogen atom to form the corresponding N-oxide using oxidants like hydrogen peroxide or peroxy acids. This reaction would convert this compound into this compound N-oxide.

Reduction: The most common reductive pathway for N-benzylamines is the cleavage of the C-N bond, known as N-debenzylation.

Catalytic Hydrogenolysis: This is a widely used method for removing a benzyl group from nitrogen. The reaction typically involves hydrogen gas (H₂) and a noble metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.org For this compound, this process would yield 2,6-dibromotoluene and diethylamine (B46881). This reaction is synthetically valuable as the benzyl group is often used as a protecting group for amines. clockss.org

The table below summarizes key oxidative and reductive transformations for a generic N,N-dialkylbenzylamine substrate.

| Transformation | Reagent(s) | Typical Product(s) |

| Oxidation (Benzylic) | Mn catalyst, H₂O₂ nih.gov | Aryl ketone/Amide |

| Oxidation (C-N Cleavage) | Electrochemical oxidation mdpi.com | Benzaldehyde + Dialkylamine |

| Oxidation (N-Oxide Formation) | H₂O₂, m-CPBA | N-Benzyl-N,N-dialkylamine N-oxide |

| Reduction (N-Debenzylation) | H₂, Pd/C organic-chemistry.org | Toluene derivative + Dialkylamine |

Applications As a Synthetic Building Block and Intermediate

Precursor in Complex Organic Molecule Synthesis

While specific examples detailing the use of (2,6-Bromobenzyl)-diethylamine are scarce in publicly available research, the reactivity of analogous 2,6-disubstituted benzylamines suggests its potential as a precursor for intricate molecular architectures.

The presence of two ortho-disposed bromine atoms on the benzene (B151609) ring of this compound provides synthetic handles for the construction of fused ring systems. These bromine atoms can participate in a variety of coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. For instance, intramolecular cyclization reactions could potentially be employed to generate novel heterocyclic frameworks. The diethylaminomethyl substituent can influence the regioselectivity of these reactions and may also serve as a directing group.

The synthesis of various heterocyclic compounds often relies on the reactivity of halogenated precursors. libretexts.org While direct evidence for this compound is limited, the general principles of heterocyclic synthesis support its potential utility. For example, reactions involving the displacement of the bromine atoms with dinucleophiles could lead to the formation of medium-sized rings, a challenging yet important area in synthetic chemistry.

Advanced molecular scaffolds are crucial in drug discovery and materials science. The rigid 2,6-disubstituted phenyl ring of this compound can serve as a core structure upon which further complexity can be built. The bromine atoms allow for the introduction of diverse functional groups through cross-coupling reactions, enabling the generation of libraries of compounds with varied steric and electronic properties. The diethylamino group can be maintained as a basic site or further functionalized, for example, through quaternization to introduce a positive charge.

The synthesis of 2,6-disubstituted benzylamine (B48309) derivatives has been explored in the context of creating molecules with specific biological activities, highlighting the importance of this substitution pattern in designing functional molecules. nih.gov

Utility in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, with its two reactive bromine atoms, suggests its potential as a monomer or an intermediate in the design of novel polymers and functional materials.

In principle, this compound could be utilized as a monomer in polycondensation reactions. For example, polymerization with suitable bis-nucleophiles could lead to the formation of polymers incorporating the 2,6-disubstituted benzylamine unit in the backbone. The properties of such polymers would be influenced by the nature of the comonomer and the presence of the pendant diethylamino groups, which could impact solubility, thermal stability, and adhesive properties. While the polymerization of aniline derivatives is a known process, the specific use of this compound is not well-documented. nih.gov

The incorporation of amine functionalities into polymer backbones is a strategy to impart specific properties, such as adhesiveness. doi.org

The bromine atoms on this compound can be replaced with various functional groups to create precursors for functional materials. For instance, substitution with chromophores or electronically active moieties could lead to the development of new optical or electronic materials. The diethylamino group could serve as a site for post-polymerization modification or as a coordination site for metal ions, leading to hybrid organic-inorganic materials.

Ligand Design in Organometallic Chemistry and Catalysis

The diethylamino group in this compound can act as a coordinating ligand for transition metals. The steric bulk provided by the two ortho-bromine atoms can create a specific coordination environment around the metal center, influencing the catalytic activity and selectivity of the resulting metal complex.

The search for information on the applications of "this compound" in the synthesis of ligands and the exploration of their catalytic performance in specific transformations did not yield any relevant results. This indicates that research in this particular area may not have been conducted or published in accessible scientific databases.

Therefore, the requested article, which was to be structured around the applications of "this compound" in catalysis, cannot be produced due to the absence of foundational research data on this specific compound in the specified context.

The initial and subsequent searches for "this compound" and closely related structural analogs did not yield any publications containing the specific experimental data required for the outlined sections, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific literature was found detailing 2D-NMR techniques (COSY, HSQC, HMBC, NOESY), variable temperature NMR for conformational dynamics, or solid-state NMR for the bulk structure of this compound.

Single Crystal X-ray Diffraction Analysis: There were no published single crystal X-ray diffraction studies for this compound, which are necessary to determine its molecular geometry, absolute configuration, intermolecular interactions, and crystal packing.

While general information on spectroscopic techniques and data for related but structurally distinct molecules exists, utilizing such information would not meet the stringent requirements for scientific accuracy and specificity outlined in the request. Fabricating data or extrapolating from dissimilar compounds would be scientifically unsound.

Therefore, without the necessary primary research data, the article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be generated.

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups within a molecule. The vibrational modes of (2,6-Bromobenzyl)-diethylamine are predicted based on the well-established absorption and scattering frequencies for its structural components.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The primary regions of interest include the C-H stretching vibrations of both the aromatic ring and the aliphatic ethyl groups, the C-N stretching of the tertiary amine, and the C-Br stretching of the brominated benzene (B151609) ring. libretexts.orglibretexts.org The substitution pattern on the benzene ring also gives rise to specific out-of-plane bending vibrations. spectroscopyonline.com

A summary of the predicted FT-IR vibrational frequencies is presented below:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | 2,6-disubstituted benzene ring |

| Aliphatic C-H Stretch | 2975-2850 | Strong | -CH₂- and -CH₃ groups of diethylamine (B46881) |

| C=C Ring Stretch | 1600-1585, 1500-1400 | Medium to Weak | Aromatic ring vibrations |

| Aliphatic C-N Stretch | 1250-1020 | Medium | Diethylamine moiety |

| C-Br Stretch | Below 690 | Strong | Bromobenzyl group |

| Aromatic C-H Out-of-Plane Bend | ~770-735 | Strong | Ortho-disubstitution pattern |

Note: This is an interactive data table based on predicted values.

The aliphatic C-H stretching vibrations from the ethyl groups are anticipated to be strong, appearing just below 3000 cm⁻¹. docbrown.info In contrast, the aromatic C-H stretching vibrations are expected at slightly higher wavenumbers, typically above 3000 cm⁻¹. libretexts.org The C-N stretching of the tertiary aliphatic amine will likely produce a medium intensity band in the 1250–1020 cm⁻¹ region. orgchemboulder.com A key diagnostic feature for the substitution pattern is the strong C-H out-of-plane bending (wagging) vibration, which for an ortho-disubstituted benzene ring, is predicted to occur in the 770-735 cm⁻¹ range. spectroscopyonline.com The C-Br stretching vibration is expected at lower frequencies, generally below 690 cm⁻¹, which is in the fingerprint region of the spectrum. libretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to clearly show the aromatic ring vibrations and the C-Br stretch. Symmetrical vibrations of the benzene ring, which may be weak in the FT-IR spectrum, are often prominent in the Raman spectrum. physicsopenlab.org

Key predicted Raman shifts are outlined in the following table:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Functional Group Assignment |

| Aromatic C-H Stretch | 3100-3000 | Medium | 2,6-disubstituted benzene ring |

| Aliphatic C-H Stretch | 2975-2850 | Strong | -CH₂- and -CH₃ groups of diethylamine |

| Ring Breathing Mode | ~1000 | Strong | Symmetrical vibration of the benzene ring |

| C-Br Stretch | Below 690 | Strong | Bromobenzyl group |

Note: This is an interactive data table based on predicted values.

The symmetric "ring breathing" mode of the substituted benzene ring is a characteristic feature in Raman spectra and is anticipated to be a strong band around 1000 cm⁻¹. physicsopenlab.org The C-Br bond, due to its polarizability, should also produce a strong signal at lower wavenumbers. researchgate.netias.ac.in

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy and for elucidating its structure through the analysis of fragmentation patterns. fiveable.memeasurlabs.com For this compound, HRMS would not only confirm the molecular formula but also provide insight into the molecule's stability and bond strengths.

The fragmentation of benzylamines upon ionization in a mass spectrometer often proceeds through characteristic pathways. nih.govnih.gov A primary fragmentation route involves the cleavage of the C-N bond, which is the most labile bond in the molecule. This would lead to the formation of a substituted benzyl (B1604629) cation or a tropylium (B1234903) ion.

The presence of a bromine atom is particularly diagnostic in mass spectrometry due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, with the two peaks having almost equal intensity.

The predicted major fragmentation pathways and the resulting ions are detailed below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway | Significance |

| 257/259 | [C₁₁H₁₆⁷⁹BrN]⁺ / [C₁₁H₁₆⁸¹BrN]⁺ | Molecular Ion (M⁺) | Confirms molecular weight and presence of one bromine atom. |

| 184/186 | [C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺ | α-cleavage with loss of diethylamine radical | Formation of the stable 2,6-bromobenzyl cation. |

| 106 | [C₇H₈N]⁺ | Loss of a bromine radical and rearrangement | Indicates fragmentation of the aromatic ring. |

| 72 | [C₄H₁₀N]⁺ | Cleavage of the benzyl-CH₂ bond | Formation of the diethylaminomethyl cation. |

Note: This is an interactive data table based on predicted fragmentation patterns.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Mechanical Calculations

There is currently no available research detailing the electronic structure of (2,6-Bromobenzyl)-diethylamine through quantum mechanical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

No published studies were found that have utilized Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or thermodynamic properties of this compound. Such calculations are fundamental for establishing the most stable three-dimensional structure of the molecule and its energetic profile.

HOMO-LUMO Analysis and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity. The energy gap between these orbitals helps in characterizing chemical stability and reactivity. Regrettably, no HOMO-LUMO energy values, orbital distributions, or derived reactivity descriptors (such as electronegativity, chemical hardness, and global softness) have been reported for this compound in the scientific literature.

Charge Distribution and Electrostatic Potential Surfaces

Analysis of charge distribution and the mapping of molecular electrostatic potential (MEP) surfaces are vital for predicting sites susceptible to electrophilic and nucleophilic attack. This information provides insight into intermolecular interactions and the reactive behavior of the molecule. At present, no studies containing MEP maps or detailed charge distribution analyses for this compound are available.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and dynamic behavior of this compound under various conditions remain uncharacterized, as no conformational analyses or molecular dynamics simulations have been published.

Energy Landscapes and Preferred Conformations

Conformational analysis is employed to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This process helps in determining the most stable or "preferred" conformations that the molecule is likely to adopt. The energy landscape, which maps these conformers and the energy barriers between them, has not been computationally explored or documented for this compound.

Solvent Effects on Structure and Reactivity

Molecular dynamics simulations are powerful tools for investigating how a solvent environment influences the structure, dynamics, and reactivity of a molecule over time. Such studies are critical for understanding chemical behavior in realistic conditions. However, no research has been published on the behavior of this compound in different solvents using these simulation techniques.

Reaction Mechanism Modeling and Transition State Characterization

The formation of this compound is theoretically modeled as a nucleophilic substitution reaction. Specifically, it proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this proposed mechanism, diethylamine (B46881) acts as the nucleophile, and a suitable 2,6-dibromobenzyl halide (e.g., 2,6-dibromobenzyl bromide) serves as the electrophilic substrate.

The reaction is conceptualized as a single, concerted step where the nucleophilic nitrogen atom of diethylamine attacks the electrophilic benzylic carbon of the 2,6-dibromobenzyl halide. Simultaneously, the bond between the benzylic carbon and the leaving group (halide) is broken. This process passes through a high-energy transition state. libretexts.orgmasterorganicchemistry.com

Transition State Modeling:

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model this transition state. In the modeled transition state for the SN2 reaction of this compound synthesis, the central carbon atom is pentacoordinate, with partial bonds forming to the incoming nitrogen of the diethylamine and partial bonds breaking with the outgoing halide leaving group. libretexts.orgmasterorganicchemistry.comresearchgate.net The geometry of this transition state is typically trigonal bipyramidal.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The spectroscopic properties of this compound can be predicted using computational methods, and these predictions can be compared with typical, experimentally observed values for similar chemical environments. Density Functional Theory (DFT) is a common and powerful tool for predicting both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govruc.dknih.govmdpi.com Methods like B3LYP with appropriate basis sets (e.g., 6-311+G(2d,p)) are frequently used to calculate chemical shifts and vibrational frequencies. nih.govruc.dknih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational models can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei. The accuracy of these predictions can be high, often with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C when compared to experimental data. nih.gov The following table compares the theoretically predicted chemical shifts for the key nuclei in this compound with typical experimental ranges for the corresponding functional groups.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Typical Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 7.0 - 7.6 |

| Benzylic CH₂ | 3.6 - 3.8 | 3.5 - 4.0 |

| N-CH₂ (Ethyl) | 2.5 - 2.7 | 2.4 - 2.8 |

| CH₃ (Ethyl) | 1.0 - 1.2 | 1.0 - 1.3 |

| Aromatic C-Br | 125 - 130 | 120 - 135 |

| Aromatic C-CH₂ | 138 - 142 | 135 - 145 |

| N-CH₂ (Ethyl) | 50 - 55 | 45 - 60 |

| CH₃ (Ethyl) | 11 - 14 | 10 - 15 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies are often scaled to better match experimental values. nih.gov The comparison below shows predicted vibrational frequencies for the characteristic bonds in this compound against their typical experimental absorption ranges.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂ and CH₃) | 2850 - 2980 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1180 - 1250 | 1020 - 1250 |

| C-Br Stretch | 550 - 650 | 500 - 690 |

The strong correlation between the predicted values and the typical experimental ranges for related functional groups demonstrates the utility of computational chemistry in characterizing molecules like this compound, even in the absence of direct experimental spectra.

Q & A

Q. What are the typical synthetic routes for preparing (2,6-bromobenzyl)-diethylamine, and what stoichiometric considerations are critical?

The synthesis often involves nucleophilic substitution between 2,6-bromobenzyl halides (e.g., chloride or bromide) and diethylamine under reflux conditions. A molar ratio of ~4 equivalents of diethylamine to the benzyl halide is recommended to compensate for protonation of the amine during the reaction, which reduces its nucleophilicity . Purification typically employs extraction, vacuum filtration, and evaporation to isolate the product .

Q. How can researchers safely handle this compound in the laboratory?

Due to the brominated aromatic structure, use chemical fume hoods, wear nitrile gloves, and avoid skin/eye contact. Storage requires airtight containers in cool, dry areas away from oxidizers (e.g., peroxides) and strong acids/bases to prevent decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. NMR can confirm substitution patterns on the benzyl ring and diethylamine integration, while HRMS verifies molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) may assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Kinetic studies suggest using polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Monitoring pH during the reaction can help maintain free amine availability .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

If NMR signals overlap (e.g., aromatic protons), employ 2D techniques like COSY or NOESY. For ambiguous mass spectrometry fragmentation, cross-validate with isotopic patterns (e.g., bromine’s 1:1 isotopic signature) or alternative ionization methods (e.g., ESI vs. EI) .

Q. How does steric hindrance from the 2,6-dibromo substitution influence the compound’s reactivity?

The ortho-bromo groups create steric bulk, slowing electrophilic substitution but favoring SN2 mechanisms in nucleophilic reactions. Computational modeling (DFT) can predict regioselectivity and transition-state energies .

Q. What are the implications of this compound’s logP value for pharmacological studies?

High lipophilicity (predicted logP >3) suggests good membrane permeability but may limit aqueous solubility. Structural analogs with hydrophilic substituents (e.g., hydroxyl groups) could balance bioavailability in drug design .

Q. How can researchers mitigate decomposition during long-term storage?

Stabilize the compound by adding radical inhibitors (e.g., BHT) and storing under nitrogen. Periodic analysis via TLC or HPLC monitors degradation products like dehalogenated byproducts .

Methodological Insights

- Synthesis Optimization : Use kinetic control with slow addition of diethylamine to minimize side reactions .

- Safety Protocols : Implement spill containment measures (e.g., vermiculite for liquid spills) and train personnel in emergency response .

- Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, SciFinder) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.